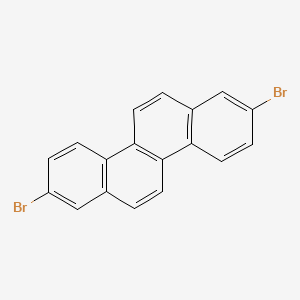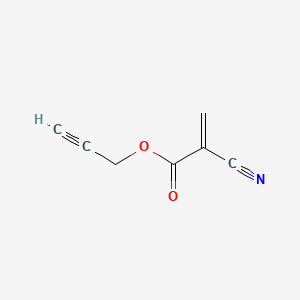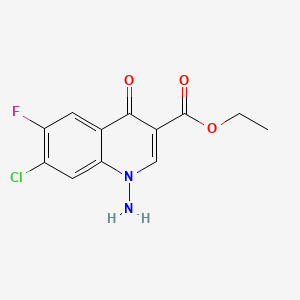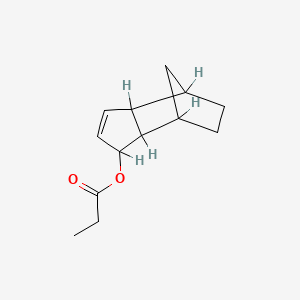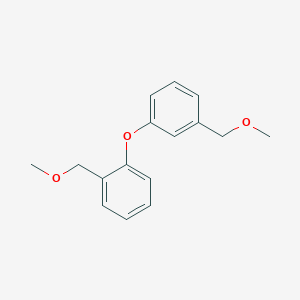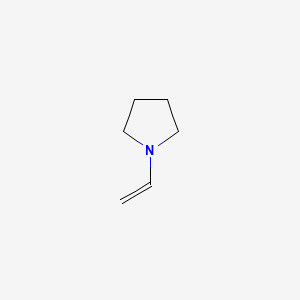
N-Vinylpyrrolidine
Descripción general
Descripción
N-Vinylpyrrolidine is an organic compound characterized by a five-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples can appear yellowish. This compound is produced industrially by the vinylation of 2-pyrrolidone, which involves the base-catalyzed reaction with acetylene .
Aplicaciones Científicas De Investigación
N-Vinylpyrrolidine and its polymers have a wide range of scientific research applications:
Pharmaceuticals: Used as a binder, coating agent, and solubilizer in drug formulations.
Biomedical: Employed in the development of drug delivery systems, including nanoparticles, hydrogels, and films.
Cosmetics: Utilized as a film-former in hair care products and as a stabilizer in various formulations.
Industrial: Applied in adhesives, textile auxiliaries, and dispersing agents.
Safety and Hazards
NVP is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes damage to organs through prolonged or repeated exposure .
Direcciones Futuras
NVP is a versatile polymer widely employed as a carrier in the pharmaceutical, biomedical, and nutraceutical fields . Its versatility and peculiar properties make NVP one of the most suitable and promising polymers for the development of new pharmaceutical forms . Several PVP-based systems have been developed to deliver different active principles, of both natural and synthetic origin . Future research will likely continue to explore its potential in drug delivery and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Vinylpyrrolidine is synthesized starting from γ-Butyrolactone, which is treated with ammonia to produce 2-pyrrolidone. Subsequently, acetylene is used to introduce the vinyl group . The reaction conditions typically involve the use of a base catalyst to facilitate the vinylation process.
Industrial Production Methods
Industrial production of this compound involves the vinylation of 2-pyrrolidone using acetylene in the presence of a base catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Vinylpyrrolidine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyvinylpyrrolidone, a versatile polymer used in various applications.
Radical Reactions: It participates in radical polymerization reactions, often initiated by hydrogen peroxide or other radical initiators.
Complex Formation: It forms complexes with various compounds, especially hydrogen donors such as phenols and carboxylic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators like hydrogen peroxide and bases for catalyzing vinylation. The conditions often involve aqueous or solvent-based systems, depending on the desired reaction .
Major Products
The major products formed from the reactions of this compound include polyvinylpyrrolidone and various copolymers, which have applications in pharmaceuticals, cosmetics, and other industries .
Mecanismo De Acción
The mechanism of action of N-Vinylpyrrolidine involves its ability to form complexes with various compounds and participate in radical polymerization reactions. It is chemically inert, temperature-resistant, and pH-stable, making it suitable for various applications . In pharmaceutical applications, it enhances the bioavailability and stability of drugs by forming complexes and improving solubility .
Comparación Con Compuestos Similares
Similar Compounds
N-Vinylpyrrolidone: Similar in structure but differs in the position of the vinyl group.
2-Pyrrolidone: Lacks the vinyl group, making it less reactive in polymerization reactions.
Methylpyrrolidone: Contains a methyl group instead of a vinyl group, affecting its solubility and reactivity.
Uniqueness
N-Vinylpyrrolidine is unique due to its ability to undergo radical polymerization and form stable complexes with various compounds. Its versatility and stability make it a valuable compound in multiple fields, including pharmaceuticals, cosmetics, and industrial applications .
Propiedades
IUPAC Name |
1-ethenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZTGMLYITLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-43-4 | |
| Record name | Poly(vinylpyrrolidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196500 | |
| Record name | N-Vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-16-3 | |
| Record name | N-Vinylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VINYLPYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGQ0JZ9FNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)
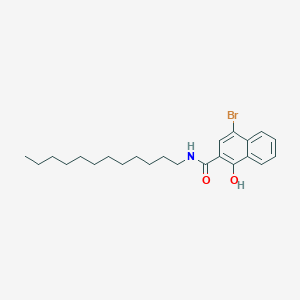
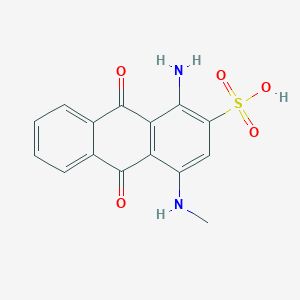
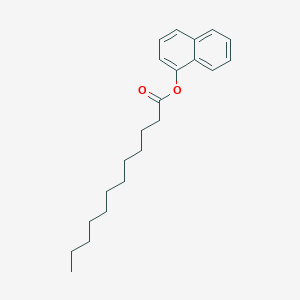
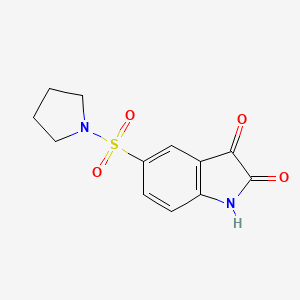
![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)
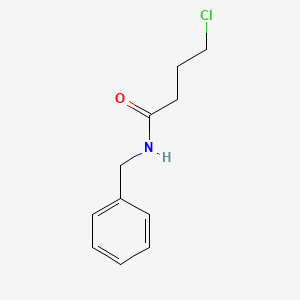
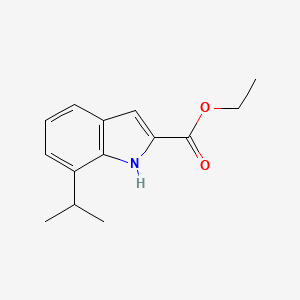
![4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid](/img/structure/B1608517.png)
